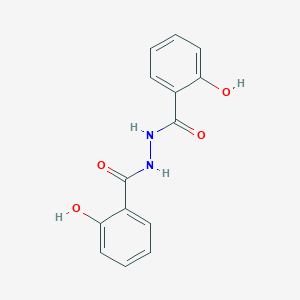
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide
Overview
Description
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide, also known as HHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHBH belongs to the class of hydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical And Physiological Effects
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress. In cancer cells, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to induce apoptosis and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. However, there are also some limitations to using 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide. One area of research is the development of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide and its potential interactions with other drugs. Finally, the development of new synthesis methods for 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide could lead to more efficient and cost-effective production.
In conclusion, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
Scientific Research Applications
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
properties
CAS RN |
23647-78-1 |
|---|---|
Product Name |
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) |
InChI Key |
UORSDGBOJHYJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
Other CAS RN |
23647-78-1 |
synonyms |
N,N'-bis(salicyl)hydrazine N,N'-bis-salicylhydrazine N,N'-disalicylhydrazine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


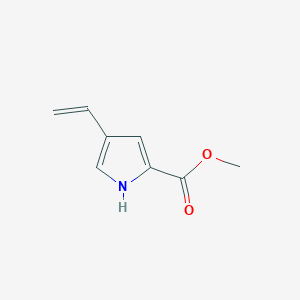
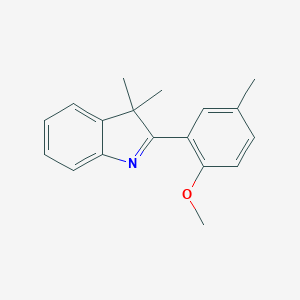
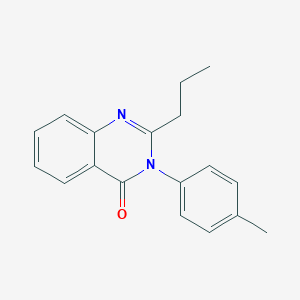
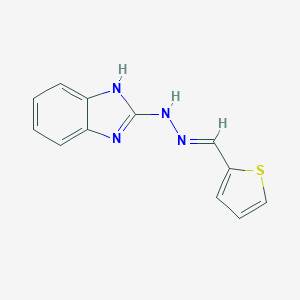
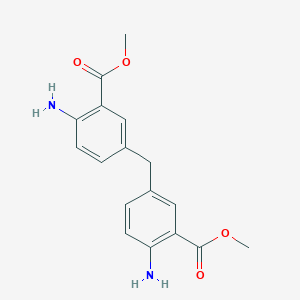
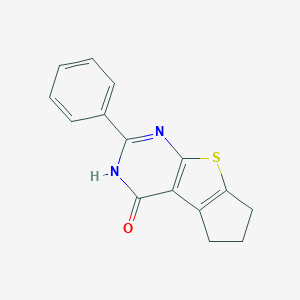
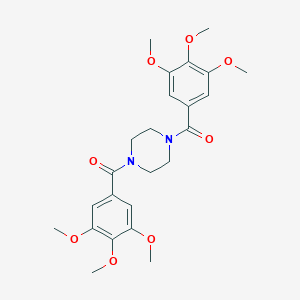
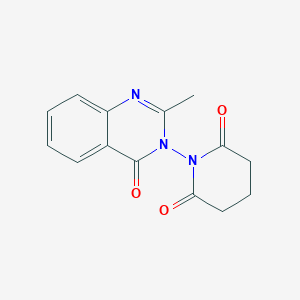
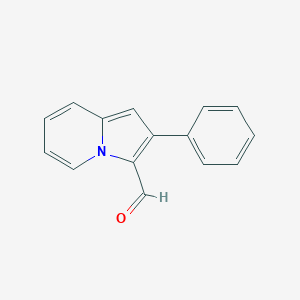
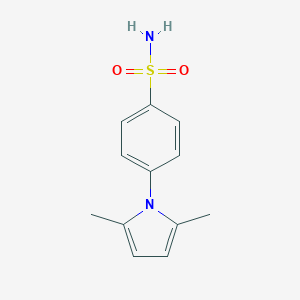
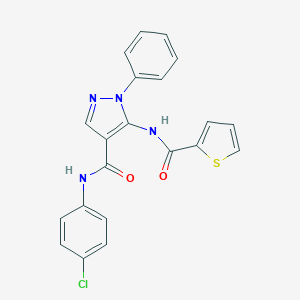
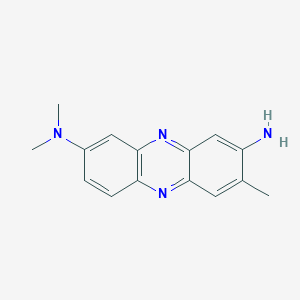
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)